
Citco
概要
準備方法
合成経路と反応条件
CITCOの合成は、イミダゾ[2,1-b][1,3]チアゾールコアの形成、続いてクロロフェニル基とジクロロベンジル基の導入を伴います。重要なステップには以下が含まれます。
イミダゾ[2,1-b][1,3]チアゾールコアの形成: これは通常、チオアミドとα-ハロケトンを含む環化反応によって達成されます。
クロロフェニル基の導入: このステップは、イミダゾ[2,1-b][1,3]チアゾールコア上の水素原子をクロロフェニル基で置換することを伴います。
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高収率反応、効率的な精製方法、および厳格な品質管理の使用が含まれ、最終製品の純度と一貫性を確保します .
化学反応の分析
反応の種類
CITCOは、次を含むいくつかのタイプの化学反応を受けます。
酸化: this compoundは、さまざまな酸化された誘導体を形成するために酸化することができます。
還元: この化合物は、特定の条件下で還元されて還元された形態を生成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
形成される主要な生成物
これらの反応から形成される主要な生成物には、this compoundのさまざまな酸化、還元、および置換誘導体が含まれ、これらはしばしばさらなる研究開発に使用されます .
科学研究への応用
This compoundは、構成的アンドロスタン受容体(CAR)の選択的活性化による、科学研究で広く使用されています。重要な用途には以下が含まれます。
化学: キセノバイオティクスの代謝において重要な役割を果たすCARの活性化と調節を研究するために使用されます。
生物学: 肝臓機能と薬物代謝に関与する遺伝子の調節に関する研究に使用されます。
医学: CAR機能不全に関連する疾患における潜在的な治療的用途について調査されています。
科学的研究の応用
Table 1: Summary of CITCO's Mechanism of Action
Receptor | Activation | Cell Lines Tested | Key Findings |
---|---|---|---|
hCAR | Yes | CV-1, HepG2 | >100-fold selectivity over hPXR . |
hPXR | Yes | HepG2, HepaRG | Direct binding confirmed; activates CYP3A4 . |
Brain Tumor Stem Cells (BTSCs)
This compound has shown promising results in inhibiting the growth of brain tumor stem cells (BTSCs). In a study examining BTSCs:
- Cell Growth Inhibition : this compound induced a dose-dependent decrease in the growth of CD133+ BTSCs, leading to cell cycle arrest and apoptosis without affecting normal astrocytes .
- In Vivo Efficacy : The compound inhibited the growth of subcutaneous BTSC xenografts in nude mice, suggesting potential therapeutic applications for brain tumors .
Table 2: Effects of this compound on BTSCs
Parameter | Result |
---|---|
Cell Cycle Arrest | Induced |
Apoptosis | Increased |
Growth Inhibition | Dose-dependent |
In Vivo Efficacy | Significant tumor growth inhibition . |
Lymphoma Treatment
This compound has also been investigated as an adjuvant in lymphoma treatment regimens:
- Enhanced Efficacy with CHOP : In combination with the CHOP chemotherapy regimen, this compound improved anticancer activity against lymphoma xenograft tumors in mice. It increased the expression of cleaved caspase-3, indicating enhanced apoptosis in tumor cells .
Table 3: this compound's Role in Lymphoma Treatment
Treatment Regimen | Effect on Tumor Growth | Mechanism |
---|---|---|
CHOP + this compound | Significant suppression | Increased apoptosis markers . |
Implications for Drug Metabolism Studies
This compound's role as a selective agonist for hCAR has significant implications for understanding drug metabolism:
- Investigating Drug Interactions : By activating hCAR and hPXR, researchers can study how different compounds interact with these receptors, which is crucial for predicting drug-drug interactions and potential side effects.
- Regulatory Studies : this compound can be used to evaluate the regulatory mechanisms governing drug metabolism pathways, aiding in the development of safer pharmaceuticals .
作用機序
CITCOは、構成的アンドロスタン受容体(CAR)に結合して活性化することにより、その効果を発揮します。活性化されると、CARは核に移行し、DNA内の特定の応答要素に結合して、標的遺伝子の転写活性化をもたらします。 これらの遺伝子は、主に薬物やその他のキセノバイオティクスの代謝に関与しています .
類似の化合物との比較
This compoundは、プレグナンX受容体(PXR)などの他の核内受容体よりも、CARに対して高い選択性を示す点でユニークです。類似の化合物には以下が含まれます。
TCPOBOP: マウスCARの選択的アゴニスト。
フェノバルビタール: 他の核内受容体にも影響を与える、選択性の低いCAR活性化剤。
リファンピシン: 主にPXRアゴニストですが、CARもわずかに活性化します
This compoundの高い選択性と効力は、CARの機能と調節の研究における貴重なツールであり、他の選択性の低い化合物とは区別されます .
類似化合物との比較
CITCO is unique in its high selectivity for CAR over other nuclear receptors such as the pregnane X receptor (PXR). Similar compounds include:
TCPOBOP: A selective agonist for mouse CAR.
Phenobarbital: A less selective CAR activator that also affects other nuclear receptors.
Rifampicin: Primarily a PXR agonist but also activates CAR to a lesser extent
This compound’s high selectivity and potency make it a valuable tool in the study of CAR function and regulation, distinguishing it from other less selective compounds .
生物活性
CITCO, or 6-(4-chlorophenyl)-2,4-dihydro-3H-pyrrolo[3,4-b]quinolin-1-one, is a compound recognized for its significant biological activity, particularly in the activation of nuclear receptors such as the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR). These receptors play crucial roles in drug metabolism and detoxification processes in the liver. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Activation of Nuclear Receptors
This compound is primarily known as a selective agonist for CAR with an effective concentration (EC50) of approximately 49 nM. It demonstrates over 100-fold selectivity for CAR compared to PXR, although it can also activate PXR under specific conditions . The activation of these receptors leads to the induction of various cytochrome P450 enzymes, which are essential for drug metabolism.
- Constitutive Androstane Receptor (CAR) :
- Pregnane X Receptor (PXR) :
Pharmacokinetics
Pharmacokinetic studies reveal that this compound is well absorbed in the liver when administered orally compared to intraperitoneally (IP). In hCAR-TG mice, oral administration resulted in higher liver concentrations of this compound, promoting enhanced activation of CAR and subsequent induction of CYP enzymes .
Administration Route | C_max (nM/mL) | Time to C_max (h) |
---|---|---|
Oral | 500-1000 | 4-10 |
Intraperitoneal | Varies | Not specified |
Study on Lymphoma Treatment
A notable study examined the role of this compound as an adjuvant in chemotherapy for non-Hodgkin lymphoma (NHL). The findings indicated that this compound significantly enhanced the pharmacokinetic profile of cyclophosphamide (CPA), leading to improved efficacy in treatment. Specifically, this compound administration increased the area under the curve (AUC) for CPA metabolites, suggesting enhanced bioactivation and therapeutic potential .
Human Hepatocyte Studies
In vitro studies using primary human hepatocytes demonstrated that this compound effectively activates both CAR and PXR pathways. This dual activation was shown to induce CYP2B6 and CYP3A4 expression levels significantly. The implications for drug metabolism are profound, as these enzymes are critical for the clearance of many therapeutic agents from the body .
Research Findings
Recent research has highlighted several key findings regarding this compound's biological activity:
- Induction of CYP Enzymes : this compound induces CYP2B6 and CYP3A4 through CAR activation, which is crucial for drug metabolism.
- Selectivity : While it primarily acts on CAR, its ability to activate PXR suggests a broader impact on hepatic drug metabolism.
- Safety Profile : In animal models, this compound has been well tolerated with no significant adverse effects reported during pharmacokinetic studies .
特性
IUPAC Name |
(E)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3OS/c20-14-4-2-13(3-5-14)18-17(25-7-8-27-19(25)24-18)10-23-26-11-12-1-6-15(21)16(22)9-12/h1-10H,11H2/b23-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWBOKJVVYNKTL-AUEPDCJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=NOCC4=CC(=C(C=C4)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)/C=N/OCC4=CC(=C(C=C4)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040761 | |
Record name | CITCO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338404-52-7 | |
Record name | 6-(4-Chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338404527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CITCO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CITCO | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of CITCO?
A: this compound is a potent and selective agonist for the human constitutive androstane receptor (hCAR) [, ].
Q2: How does this compound interact with hCAR?
A: this compound directly binds to the ligand-binding domain of hCAR []. This binding induces conformational changes in hCAR, leading to its activation [, ].
Q3: What are the downstream effects of hCAR activation by this compound?
A: Activated hCAR translocates to the nucleus and heterodimerizes with the retinoid X receptor (RXR). This complex binds to specific DNA sequences, regulating the expression of genes involved in drug metabolism, such as CYP2B6 and CYP3A4 [, , , , ].
Q4: Is this compound selective for hCAR over other nuclear receptors?
A: While this compound exhibits high selectivity for hCAR over other nuclear receptors like human pregnane X receptor (hPXR) in certain cell lines, it has been shown to activate hPXR in liver cell models and primary human hepatocytes [, ].
Q5: Does this compound activate CAR in other species?
A: this compound selectively activates human CAR and shows limited or no activation of mouse or rat CAR [, , ].
Q6: How does this compound affect the interaction of hCAR with coactivators and corepressors?
A: this compound promotes the recruitment of coactivators like SRC-1 and GRIP-1 to hCAR, enhancing its transcriptional activity [, , ]. Conversely, it interferes with the interaction between hCAR and the corepressor NCoR1 [, ].
Q7: How does cholesterol synthesis inhibition affect this compound-mediated gene expression?
A: Inhibiting cholesterol synthesis with drugs like pravastatin has been shown to abolish this compound-induced CYP2B6 expression in human hepatocytes. This effect is likely due to the activation of sterol regulatory element-binding proteins (SREBPs), which interfere with CAR activity [].
Q8: What is the molecular formula and weight of this compound?
A8: The molecular formula of this compound is C18H11Cl3N2OS, and its molecular weight is 421.72 g/mol.
Q9: Is there any available spectroscopic data for this compound?
A9: While the provided articles do not include detailed spectroscopic data like NMR or IR, you can find this information in chemical databases like PubChem or ChemSpider using the compound's name or CAS number.
Q10: Does this compound possess any catalytic properties?
A10: this compound is not known to possess catalytic properties. It acts as a ligand for hCAR, modulating its activity rather than directly catalyzing chemical reactions.
Q11: Have computational studies been conducted on this compound and hCAR?
A: Yes, computational studies have been employed to understand the interaction of this compound with hCAR. Molecular modeling and docking simulations have provided insights into the binding mode of this compound within the ligand-binding pocket of hCAR [, ].
Q12: How do structural modifications of this compound affect its activity and selectivity?
A: While the provided articles don't delve into specific structure-activity relationship studies, they highlight that even minor changes, like the five-amino acid insertion in hCAR3 compared to hCAR1, can significantly alter ligand binding and receptor activation [, , ].
Q13: Are there specific formulation strategies to enhance this compound stability or bioavailability?
A13: The provided articles primarily focus on this compound's in vitro applications and do not discuss specific formulation strategies.
Q14: What in vitro models are commonly used to study this compound's effects?
A: Researchers frequently utilize cell-based reporter gene assays, transfected cell lines (like HepG2, HepaRG), and primary human hepatocytes to investigate the effects of this compound on CAR activity and downstream gene expression [, , , , , , ].
Q15: Are there suitable animal models to study this compound activity?
A: While this compound is a human CAR-specific agonist, transgenic mice expressing human CAR (hCAR-TG mice) are valuable tools for investigating this compound's in vivo effects on gene regulation and physiological responses [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。